N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound with the molecular formula C17H17F2NOS This compound features a benzamide core substituted with cyclopentyl, difluoro, and thiophen-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 2,6-difluorobenzamide through the reaction of 2,6-difluorobenzoic acid with an amine source.
Cyclopentyl Substitution: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where cyclopentylamine reacts with the benzamide intermediate.
Thiophen-2-ylmethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro and thiophen-2-ylmethyl groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopentyl-2,6-difluoro-3-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of thiophen-2-ylmethyl.
N-Cyclopentyl-2,6-difluorobenzamide: Lacks the thiophen-2-ylmethyl group.
Uniqueness
N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
606117-62-8 |
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Molecular Formula |
C17H17F2NOS |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-cyclopentyl-2,6-difluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C17H17F2NOS/c18-14-8-3-9-15(19)16(14)17(21)20(12-5-1-2-6-12)11-13-7-4-10-22-13/h3-4,7-10,12H,1-2,5-6,11H2 |
InChI Key |
IVEZSYFGXQCLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=O)C3=C(C=CC=C3F)F |
solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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